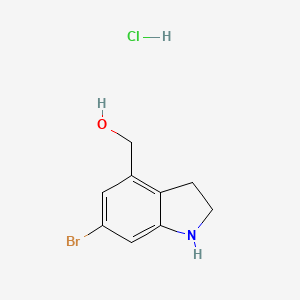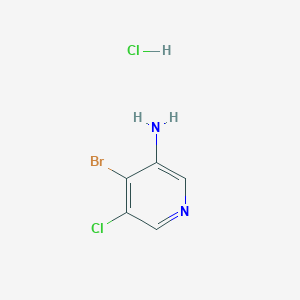
4-Bromo-5-chloropyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H4BrClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloropyridin-3-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-aminopyridine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloropyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
4-Bromo-5-chloropyridin-3-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloropyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler derivative of pyridine with similar reactivity.
3-Bromo-4-chloropyridine: Another halogenated pyridine with comparable properties.
4-Amino-2-chloropyridine: A related compound with an amino group instead of a bromine atom.
Uniqueness
4-Bromo-5-chloropyridin-3-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H5BrCl2N2 |
|---|---|
Molecular Weight |
243.91 g/mol |
IUPAC Name |
4-bromo-5-chloropyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H4BrClN2.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H,8H2;1H |
InChI Key |
OINQPCFNJRFLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


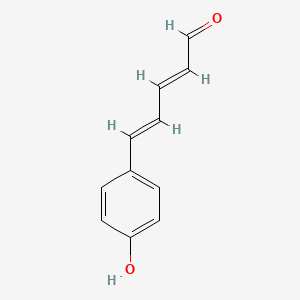
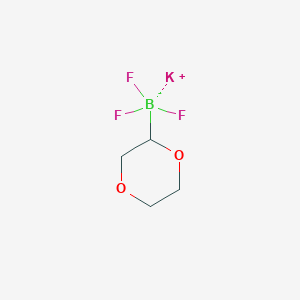
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)

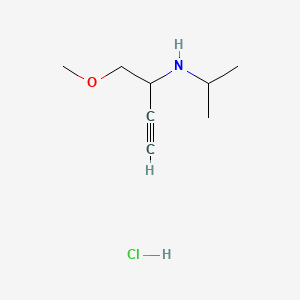
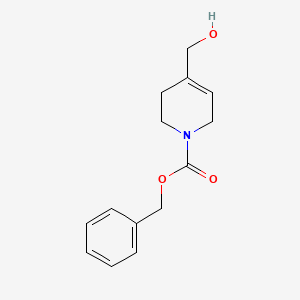
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
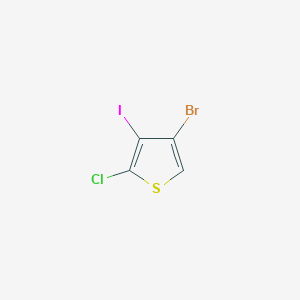
amine](/img/structure/B13502850.png)
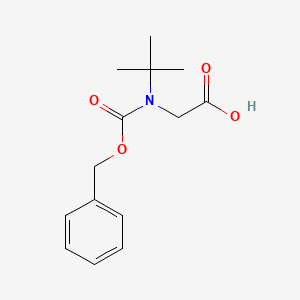
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
